2-Naphthalen-2-yl-1H-[1,8]naphthyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalen-2-yl-1H-[1,8]naphthyridin-4-one is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The structure of this compound consists of a naphthalene ring fused to a naphthyridine ring, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 2-Naphthalen-2-yl-1H-[1,8]naphthyridin-4-one, can be achieved through several methods:
-
Multicomponent Reactions: : These reactions involve the combination of multiple reactants to form complex molecular architectures. For example, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) .
-
Friedländer Approach: : This method involves the cyclization of 2-aminobenzaldehyde derivatives with ketones or aldehydes under acidic or basic conditions to form 1,8-naphthyridines .
-
Metal-Catalyzed Synthesis: : Transition metal catalysts, such as palladium or iridium, can be used to facilitate the formation of 1,8-naphthyridines through various coupling reactions .
Industrial Production Methods
Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve high yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalen-2-yl-1H-[1,8]naphthyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the naphthyridine ring to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions include naphthyridine oxides, reduced naphthyridine derivatives, and substituted naphthyridines with various functional groups.
Scientific Research Applications
2-Naphthalen-2-yl-1H-[1,8]naphthyridin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Naphthalen-2-yl-1H-[1,8]naphthyridin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as signal transduction and cell proliferation.
Pathways Involved: It modulates pathways related to inflammation, apoptosis, and cell cycle regulation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: A parent compound with similar structural features but different biological activities.
2-(1,8-Naphthyridin-2-yl)phenol: A derivative with enhanced STAT1 transcriptional activity.
Uniqueness
2-Naphthalen-2-yl-1H-[1,8]naphthyridin-4-one is unique due to its specific structural arrangement, which imparts distinct biological activities and photochemical properties compared to other similar compounds .
Properties
Molecular Formula |
C18H12N2O |
---|---|
Molecular Weight |
272.3 g/mol |
IUPAC Name |
2-naphthalen-2-yl-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C18H12N2O/c21-17-11-16(20-18-15(17)6-3-9-19-18)14-8-7-12-4-1-2-5-13(12)10-14/h1-11H,(H,19,20,21) |
InChI Key |
SIAZQYUZGIPPRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=O)C4=C(N3)N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.